molecular formula C11H13FO2S B13539517 1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

Cat. No.: B13539517
M. Wt: 228.28 g/mol
InChI Key: FEZYHWOBVCDHAS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group, a methoxyethylthio group, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methoxyethylthiol in the presence of a base to form the corresponding thioether. This intermediate can then be oxidized to the desired ketone using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized products.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one depends on its specific interactions with molecular targets. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(4-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-Fluorophenyl)-2-((2-methoxyethyl)amino)ethan-1-one: Similar structure but with an amino group instead of a thioether group.

Uniqueness

1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is unique due to the presence of both the fluorophenyl and methoxyethylthio groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(2-methoxyethylsulfanyl)ethanone

InChI

InChI=1S/C11H13FO2S/c1-14-6-7-15-8-11(13)9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3

InChI Key

FEZYHWOBVCDHAS-UHFFFAOYSA-N

Canonical SMILES

COCCSCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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